molecular formula C27H57BO15 B13769355 Einecs 260-535-2 CAS No. 57057-98-4

Einecs 260-535-2

Cat. No.: B13769355
CAS No.: 57057-98-4
M. Wt: 632.5 g/mol
InChI Key: UIEDYIVSCRTJDQ-UHFFFAOYSA-N
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Description

Einecs 260-535-2, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. The compound is composed of a toluene molecule with three nitro groups attached to the 2, 4, and 6 positions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. This process typically occurs in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

Each stage of nitration requires careful control of temperature and reaction conditions to ensure the desired product is obtained and to minimize the formation of by-products.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves the continuous flow of toluene and nitrating acids through a series of reactors. The reaction conditions, such as temperature and concentration of reactants, are closely monitored and controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitrotoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The methyl group can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid are used.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.

    Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction typically results in the formation of triaminotoluene.

    Substitution: Substitution reactions can yield various halogenated or other substituted derivatives of toluene.

Scientific Research Applications

2,4,6-Trinitrotoluene has been extensively studied for its applications in various fields:

    Chemistry: It is used as a standard explosive in chemical research and testing.

    Biology: Studies have been conducted on its effects on biological systems and its potential use in bioremediation.

    Medicine: Research has explored its potential use in targeted drug delivery systems.

    Industry: It is widely used in the production of explosives for military and industrial applications.

Mechanism of Action

The explosive properties of 2,4,6-trinitrotoluene are due to the rapid decomposition of the compound, which releases a large amount of energy. The nitro groups in the molecule are highly reactive and, under the right conditions, can undergo rapid decomposition to produce gases such as nitrogen, carbon dioxide, and water vapor. This rapid release of gases results in a powerful explosion.

Comparison with Similar Compounds

2,4,6-Trinitrotoluene is often compared with other nitroaromatic compounds such as:

    2,4-Dinitrotoluene: Similar in structure but with only two nitro groups, making it less explosive.

    Nitroglycerin: Another well-known explosive with different chemical properties and applications.

    Picric Acid: A nitroaromatic compound with similar explosive properties but different chemical structure.

The uniqueness of 2,4,6-trinitrotoluene lies in its balance of stability and explosiveness, making it a preferred choice for many applications.

Properties

CAS No.

57057-98-4

Molecular Formula

C27H57BO15

Molecular Weight

632.5 g/mol

IUPAC Name

tris[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl] borate

InChI

InChI=1S/C27H57BO15/c1-29-4-7-32-10-13-35-16-19-38-22-25-41-28(42-26-23-39-20-17-36-14-11-33-8-5-30-2)43-27-24-40-21-18-37-15-12-34-9-6-31-3/h4-27H2,1-3H3

InChI Key

UIEDYIVSCRTJDQ-UHFFFAOYSA-N

Canonical SMILES

B(OCCOCCOCCOCCOC)(OCCOCCOCCOCCOC)OCCOCCOCCOCCOC

Origin of Product

United States

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